
H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH is a peptide sequence derived from ovalbumin, a protein found in egg whites. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions
H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine .
Aplicaciones Científicas De Investigación
H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH: has several scientific research applications:
Immunology: Used to study T-cell activation and major histocompatibility complex (MHC) class II binding.
Allergy Research: Employed in models of allergic asthma and food allergies.
Vaccine Development: Investigated as a potential component in vaccine formulations
Mecanismo De Acción
The peptide H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH exerts its effects by binding to MHC class II molecules, which present the peptide to T-cells. This interaction leads to T-cell activation and subsequent immune responses. The molecular targets include specific T-cell receptors and MHC class II proteins .
Comparación Con Compuestos Similares
Similar Compounds
H-Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg-OH: Another peptide derived from ovalbumin with similar immunological properties.
H-Ala-Gln-OH: A dipeptide with different biological functions
Uniqueness
H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH: is unique due to its specific sequence, which makes it a valuable tool in immunological research. Its ability to bind MHC class II molecules and activate T-cells distinguishes it from other peptides .
Propiedades
Fórmula molecular |
C38H60N12O15 |
|---|---|
Peso molecular |
925.0 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H60N12O15/c1-7-16(2)29(37(63)49-25(13-26(40)51)36(62)47-22(8-10-27(52)53)33(59)45-20(6)38(64)65)50-34(60)23(9-11-28(54)55)46-31(57)19(5)44-35(61)24(12-21-14-41-15-42-21)48-32(58)18(4)43-30(56)17(3)39/h14-20,22-25,29H,7-13,39H2,1-6H3,(H2,40,51)(H,41,42)(H,43,56)(H,44,61)(H,45,59)(H,46,57)(H,47,62)(H,48,58)(H,49,63)(H,50,60)(H,52,53)(H,54,55)(H,64,65)/t16-,17-,18-,19-,20-,22-,23-,24-,25-,29-/m0/s1 |
Clave InChI |
WDUIVGVJPMWQBK-DACHUPBLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


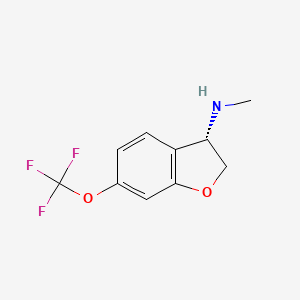


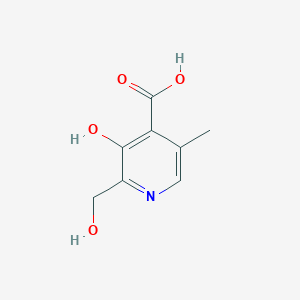



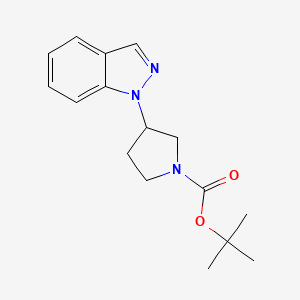
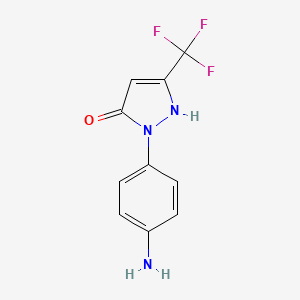
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
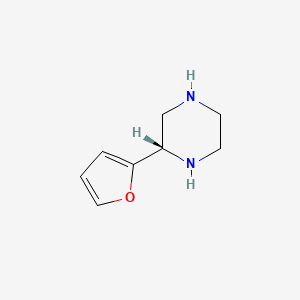
![2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol](/img/structure/B13903167.png)
